Propanoic acid, 3-(1-naphthalenylthio)-
Overview
Description
Propanoic acid, 3-(1-naphthalenylthio)- is an organic compound that features a propanoic acid backbone with a naphthalenylthio substituent at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-naphthalenylthio)- can be achieved through several methods. One common approach involves the reaction of 1-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. For instance, the reaction can be catalyzed by transition metals such as nickel, which facilitates the formation of the desired product through a series of steps including nucleophilic substitution and subsequent oxidation .
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 3-(1-naphthalenylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(1-naphthalenylthio)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The naphthalenylthio group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 3-(1-naphthalenylthio)- has several scientific research applications:
Mechanism of Action
The mechanism by which propanoic acid, 3-(1-naphthalenylthio)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and pathways, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid derivatives: Compounds such as propanoic acid, 3-(phenylthio)- and propanoic acid, 3-(benzylthio)- share structural similarities with propanoic acid, 3-(1-naphthalenylthio)-.
Naphthalenylthio compounds: Other compounds featuring the naphthalenylthio group, such as 1-naphthalenylthioacetic acid, also exhibit similar chemical properties and reactivity.
Uniqueness
Propanoic acid, 3-(1-naphthalenylthio)- is unique due to the specific combination of the propanoic acid backbone and the naphthalenylthio substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-naphthalen-1-ylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOFFAUWZOOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384702 | |
Record name | Propanoic acid, 3-(1-naphthalenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10446-72-7 | |
Record name | Propanoic acid, 3-(1-naphthalenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-NAPHTHYLTHIO)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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